molecular formula C12H11BrO4 B12976844 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12976844
M. Wt: 299.12 g/mol
InChI Key: ADURSSGUIVNPBC-UHFFFAOYSA-N
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Description

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromoacetyl group attached to the benzo[d][1,3]dioxin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This method provides a direct route to the desired benzo[d][1,3]dioxin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

  • Copper(I) iodide (CuI)
  • Sodium bicarbonate (NaHCO3)
  • Acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions with primary amines can yield salicylamide derivatives .

Scientific Research Applications

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, dioxin-like compounds activate the aryl hydrocarbon receptor (AhR), leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Polychlorinated dibenzo-p-dioxins (PCDDs)
  • Polychlorinated dibenzofurans (PCDFs)
  • Polychlorinated biphenyls (PCBs)

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

6-(2-bromoacetyl)-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H11BrO4/c1-12(2)16-10-4-3-7(9(14)6-13)5-8(10)11(15)17-12/h3-5H,6H2,1-2H3

InChI Key

ADURSSGUIVNPBC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)C(=O)CBr)C(=O)O1)C

Origin of Product

United States

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